REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](F)=[C:6]([C:9]#[N:10])[CH:5]=[CH:4][C:3]=1[CH2:11][C:12]([O:14][CH3:15])=[O:13].[C:16](=O)([O-])[O-:17].[K+].[K+]>CO>[Cl:1][C:2]1[C:7]([O:17][CH3:16])=[C:6]([C:9]#[N:10])[CH:5]=[CH:4][C:3]=1[CH2:11][C:12]([O:14][CH3:15])=[O:13] |f:1.2.3|
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Name
|
methyl (2-chloro-4-cyano-3-fluorophenyl)acetate
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Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1F)C#N)CC(=O)OC
|
Name
|
two
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CUSTOM
|
Details
|
Most of the methanol was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color
|
Type
|
CUSTOM
|
Details
|
The excess diazomethane was quenched with acetic acid
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (40% DCM/hexanes to 100% DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1OC)C#N)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |